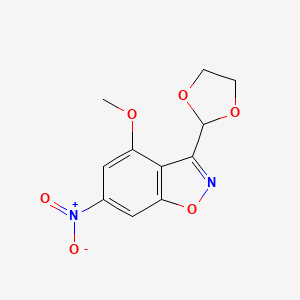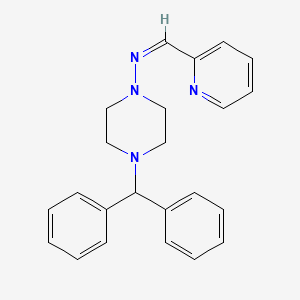
4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine, also known as PPAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PPAP has been shown to exhibit a variety of physiological and biochemical effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine is not fully understood, but it is believed to act through modulation of the dopaminergic system. This compound has been shown to increase dopamine release and inhibit dopamine reuptake, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and antioxidant properties. This compound has also been shown to improve cognitive function in animal models, suggesting that it may have potential as a cognitive enhancer.
実験室実験の利点と制限
One advantage of 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine as a research tool is its relatively simple synthesis method, which allows for easy production of the compound in a laboratory setting. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental contexts.
将来の方向性
There are several potential future directions for research on 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine. One avenue of investigation could be to further explore its potential as a treatment for neurodegenerative diseases, such as Parkinson's or Alzheimer's. Another potential area of research could be to investigate the cognitive-enhancing effects of this compound and its potential as a nootropic. Finally, further investigation into the mechanism of action of this compound could shed light on its potential therapeutic applications.
合成法
4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine can be synthesized through a multistep process involving the condensation of 2-benzylidene-1-piperazine and 3-phenylpropenal. This reaction is typically carried out in the presence of a catalyst, such as zinc chloride or acetic acid, and yields this compound as a yellow crystalline solid.
科学的研究の応用
4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine has been the subject of several scientific studies investigating its potential therapeutic properties. One study found that this compound exhibited anti-inflammatory effects in a murine model of acute lung injury, suggesting that it may be useful in treating inflammatory diseases. Another study demonstrated that this compound had neuroprotective effects in a rat model of Parkinson's disease, indicating that it may have potential as a treatment for neurodegenerative disorders.
特性
IUPAC Name |
(Z,E)-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-3-8-18(9-4-1)10-7-13-20-22-16-14-21(15-17-22)19-11-5-2-6-12-19/h1-13H,14-17H2/b10-7+,20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZKQZGSCHQABC-WAYKPHQQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C\C=C\C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917006.png)
![1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5917010.png)
![2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B5917016.png)
![9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917028.png)

![methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl]thio}acetate](/img/structure/B5917033.png)

![4-methyl-N'-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)benzenesulfonohydrazide](/img/structure/B5917048.png)

![1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917055.png)

![2-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5917073.png)
![ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate](/img/structure/B5917075.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-phenyl-1-piperazinamine](/img/structure/B5917079.png)